1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene
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Description
The compound seems to be a derivative of sulfanylidene compounds. These compounds usually contain a sulfinyl group (-SO-) and an amino group (-NH2). They are often used in various chemical reactions due to their reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds usually consists of a benzene ring substituted with a sulfonyloxy group (-OSO2-) and an amino group (-NH2) attached to a sulfanylidene group .Chemical Reactions Analysis
Sulfanylidene compounds are often used as intermediates in various chemical reactions. They can undergo reactions with various nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the exact structure. They are usually solid at room temperature .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S2/c1-15(2,11)10-7-5-3-4-6-8(7)14-16(9,12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKSQCEVMQGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1OS(=O)(=O)F)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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